molecular formula C9H8O3 B1298868 Enol-phenylpyruvate CAS No. 5801-57-0

Enol-phenylpyruvate

Cat. No.: B1298868
CAS No.: 5801-57-0
M. Wt: 164.16 g/mol
InChI Key: DEDGUGJNLNLJSR-VURMDHGXSA-N
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Description

Enol-phenylpyruvate is an organic compound belonging to the class of phenylpyruvic acid derivatives. It is characterized by the presence of a phenyl group attached to a pyruvic acid moiety, which exists predominantly in its enol form. The compound has the molecular formula C9H8O3 and is known for its role in various biochemical pathways .

Mechanism of Action

Target of Action

Enol-phenylpyruvate, a derivative of phenylpyruvic acid , primarily targets the aminotransferase enzyme . This enzyme plays a crucial role in the transamination reaction, where it facilitates the conversion of phenylpyruvate to phenylalanine .

Mode of Action

The interaction of this compound with its target, the aminotransferase enzyme, results in the conversion of phenylpyruvate to phenylalanine . This reaction requires glutamate . The compound’s mode of action is thus centered around its ability to participate in these biochemical transformations.

Biochemical Pathways

This compound is involved in the biosynthesis of phenolic compounds . It is converted to phenylalanine via a transamination reaction facilitated by the aminotransferase enzyme . Phenylalanine, in turn, serves as a precursor for thousands of vital and specialized compounds . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that this compound is a component of several different foods , suggesting that it can be absorbed through dietary intake.

Result of Action

The primary result of this compound’s action is the production of phenylalanine . Phenylalanine is a vital component of proteins in all living organisms and serves as a precursor for thousands of additional metabolites . Therefore, the action of this compound contributes to the biosynthesis of a wide range of biologically important compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been detected in several different foods , suggesting that dietary intake can influence its availability in the body. Additionally, the metabolic pathways in which this compound participates may be influenced by factors such as stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enol-phenylpyruvate can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Enol-phenylpyruvate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylpyruvic acid.

    Reduction: Reduction reactions can convert this compound to phenylalanine.

    Substitution: The enol form allows for nucleophilic substitution reactions at the alpha position.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Acid or base catalysts are often employed in substitution reactions.

Major Products:

    Phenylpyruvic Acid: Formed through oxidation.

    Phenylalanine: Formed through reduction.

    Substituted Phenylpyruvates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Enol-phenylpyruvate has several applications in scientific research:

Comparison with Similar Compounds

    Phenylpyruvic Acid: The keto form of enol-phenylpyruvate.

    Phenylalanine: An amino acid derived from phenylpyruvate.

    Phenylacetate: A related compound involved in similar metabolic pathways.

Uniqueness: this compound is unique due to its enol form, which allows for distinct chemical reactivity and participation in specific biochemical pathways. Its ability to undergo various chemical reactions and its role in metabolic processes make it a compound of significant interest in both research and industrial applications .

Properties

IUPAC Name

(Z)-2-hydroxy-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDGUGJNLNLJSR-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enol-phenylpyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5801-57-0
Record name NSC280708
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enol-phenylpyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions enol-phenylpyruvate as a potential biomarker influenced by the Schisandra chinensis-Acorus tatarinowii Schott (Sc-At) treatment. What is the significance of this compound being regulated towards a normal state in this context?

A: While the specific role of this compound in Alzheimer's disease is not fully elucidated in the study [], its identification as a core biomarker regulated by the Sc-At treatment suggests its potential involvement in the disease's metabolic pathways. The study found that Sc-At treatment brought this compound levels closer to those observed in healthy controls. This suggests that Sc-At might exert its therapeutic effects, in part, by modulating pathways where this compound plays a role. Further research is needed to understand the precise mechanism of action and the significance of this regulation for Alzheimer's disease progression.

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